Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate
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Overview
Description
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is a pharmaceutical intermediate compound used in the preparation of nilotinib, a transactivation inhibitor targeting BCR-ABL, c-kit, and PDGF. This compound is significant in the treatment of various types of leukemia, including chronic myelogenous leukemia (CML) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves several steps. One common method includes the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in 1-butanol under a nitrogen atmosphere. The reaction mass is heated to reflux temperature and stirred for 12 hours. After cooling, sodium hydroxide solution is added, and the mixture is heated again to reflux temperature. Hydrochloric acid is then added, and the product is filtered, washed, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate involves its role as an intermediate in the synthesis of nilotinib. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By targeting this protein, nilotinib effectively reduces the growth and spread of leukemia cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Another intermediate used in the synthesis of nilotinib.
Ethyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate: A closely related compound with similar applications.
Uniqueness
Ethyl 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoate is unique due to its specific structure, which makes it an essential intermediate in the synthesis of nilotinib. Its ability to target multiple pathways involved in leukemia makes it a valuable compound in medical research and pharmaceutical applications .
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate |
InChI |
InChI=1S/C18H16N4O2/c1-2-24-17(23)13-5-3-7-15(11-13)21-18-20-10-8-16(22-18)14-6-4-9-19-12-14/h3-12H,2H2,1H3,(H,20,21,22) |
InChI Key |
MFCLKMZXERVGFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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